![molecular formula C17H18N2O2S B2403757 N-[4-metil-3-(2-oxopiperidin-1-il)fenil]tiofeno-2-carboxamida CAS No. 941979-38-0](/img/structure/B2403757.png)
N-[4-metil-3-(2-oxopiperidin-1-il)fenil]tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperidinone moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) .
Mode of Action
Molecular docking studies of related compounds have shown that strong hydrogen bonds can form between the compound and the amino acid residues of the target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction with enzymes like sdh suggests that it could potentially influence metabolic pathways where these enzymes play a crucial role .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could be well-absorbed, distributed throughout the body, and slowly eliminated, thereby potentially enhancing its bioavailability and therapeutic effects.
Result of Action
The interaction with enzymes like sdh could potentially lead to changes in cellular metabolism, which could have various downstream effects depending on the specific cellular context .
Análisis Bioquímico
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide exhibits a high degree of potency and selectivity for FXa over other human coagulation proteases . It has an inhibitory constant of 0.08 nM for human FXa, indicating a strong binding affinity . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In the context of cellular effects, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.
Molecular Mechanism
The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves direct inhibition of FXa . It binds to FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Dosage Effects in Animal Models
Pre-clinical studies of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of the compound in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the thiophene ring to the piperidinone moiety.
Formation of the Carboxamide Group: The final step usually involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidinone moiety can be reduced to a piperidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrrole-2-carboxamide
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, furan, or pyrrole rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPWRLKKQHZKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
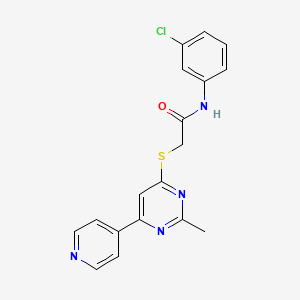
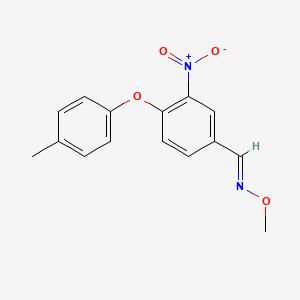
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
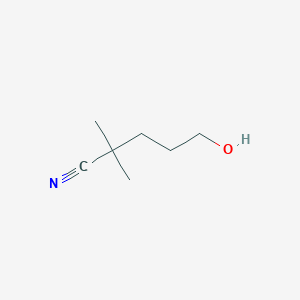
acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
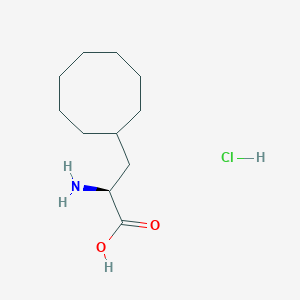
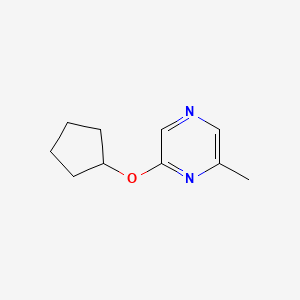
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
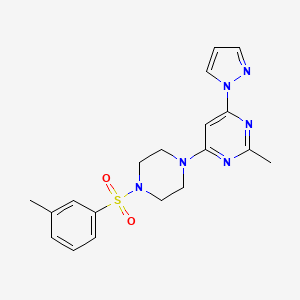
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
